molecular formula C3H4N2 B1606757 Aziridine-2-carbonitrile CAS No. 33898-53-2

Aziridine-2-carbonitrile

Cat. No. B1606757
CAS RN: 33898-53-2
M. Wt: 68.08 g/mol
InChI Key: PGZUFTROELAOMP-UHFFFAOYSA-N
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Description

Aziridine-2-carbonitrile is a chemical compound with the formula C3H4N2. It has a molecular weight of 68.0773 . Aziridines, which are three-membered nitrogen-containing cyclic molecules, are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions .


Synthesis Analysis

The synthesis of aziridines, including Aziridine-2-carbonitrile, is typically accomplished using electrophilic nitrogen sources rather than widely available amine nucleophiles . A new approach shows that unactivated alkenes can be electrochemically transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This expands the scope of readily accessible N-alkyl aziridine products .


Molecular Structure Analysis

The molecular structure of Aziridine-2-carbonitrile is available as a 2D Mol file or as a computed 3D SD file . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .


Chemical Reactions Analysis

Aziridines, including Aziridine-2-carbonitrile, have a substantial ring strain and a proclivity towards ring-opening reactions . These reactions mainly proceed with ring opening and generation of alkylated products .


Physical And Chemical Properties Analysis

Aziridine-2-carbonitrile can effectively enhance both the physical and chemical properties of polyurethane coatings . The analysis confirmed the ring-opening reaction of the aziridine crosslinker with the carboxyl groups in the resin at room temperature .

Safety And Hazards

Aziridine-2-carbonitrile is highly toxic with an LD 50 of 14 mg (oral, rats). It is a skin irritant. As an alkylating agent, it is also a mutagen . It is reactive toward DNA, potentially relevant to its mutagenicity .

Future Directions

Despite tremendous progress in aziridine synthesis over the past decade, diverse N-substituted aziridine products remain difficult to access efficiently . Future research may focus on developing new methodologies for the preparation and transformation of these compounds .

properties

IUPAC Name

aziridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c4-1-3-2-5-3/h3,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUFTROELAOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955485
Record name Aziridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aziridine-2-carbonitrile

CAS RN

33898-53-2
Record name 2-Cyanoaziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33898-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aziridine-2-carbonitrile
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Record name Aziridine-2-carbonitrile
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Record name Aziridine-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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